1-Butoxy-N,N-dimethylmethanamine
Overview
Description
1-Butoxy-N,N-dimethylmethanamine is an organic compound with the molecular formula C11H25NO2. It is known for its use in various chemical reactions and industrial applications. This compound is characterized by its clear, colorless to almost colorless liquid form and is sensitive to moisture.
Preparation Methods
1-Butoxy-N,N-dimethylmethanamine can be synthesized through several methods. One common synthetic route involves the reaction of N,N-dimethylformamide with di-tert-butyl acetal. The reaction typically occurs under inert conditions, such as a nitrogen atmosphere, to prevent moisture interference. The reaction conditions often include moderate temperatures and the use of solvents like toluene or benzene .
Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield. The use of advanced purification techniques, such as distillation and chromatography, is common to achieve the desired product quality .
Chemical Reactions Analysis
1-Butoxy-N,N-dimethylmethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: It can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles under appropriate conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Butoxy-N,N-dimethylmethanamine has several scientific research applications:
Biology: This compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-Butoxy-N,N-dimethylmethanamine involves its interaction with molecular targets through its functional groups. The butoxy group and the dimethylamino group play crucial roles in its reactivity. These groups can participate in hydrogen bonding, nucleophilic attacks, and other interactions with biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Butoxy-N,N-dimethylmethanamine can be compared with similar compounds such as:
N,N-Dimethylformamide di-tert-butyl acetal: This compound shares a similar structure but differs in the presence of the formamide group instead of the butoxy group.
N,N-Dimethyl-1,1-bis(tert-butoxy)methanamine: Another similar compound with two tert-butoxy groups instead of one butoxy group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and applications compared to its analogs.
Properties
IUPAC Name |
1-butoxy-N,N-dimethylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-4-5-6-9-7-8(2)3/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUIQFXZXVKZBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511696 | |
Record name | 1-Butoxy-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56275-84-4 | |
Record name | 1-Butoxy-N,N-dimethylmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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